

Application Notes: Suc-YVAD-pNA Caspase-1 Activity Assay

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Compound of Interest

Compound Name: Suc-YVAD-pNA

Cat. No.: B611046

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These application notes provide a comprehensive protocol for the determination of caspase-1 activity in cell lysates using the colorimetric substrate **Suc-YVAD-pNA** (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide).

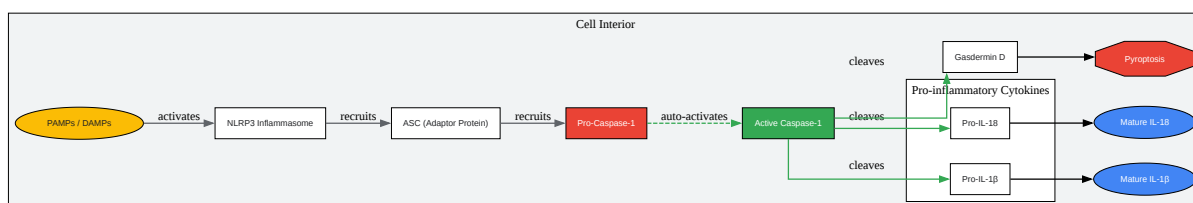
Principle of the Assay

Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE), is a key mediator of inflammation.[1][2][3] This assay quantifies caspase-1 activity based on the cleavage of a specific peptide substrate. The synthetic tetrapeptide YVAD (Tyr-Val-Ala-Asp) is a preferred cleavage sequence for caspase-1.[4][5] In this assay, the YVAD peptide is conjugated to a chromophore, p-nitroanilide (pNA).[6][7] When active caspase-1 in a cell lysate cleaves the substrate at the aspartate residue, pNA is released.[6][8][9] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[4][6][8][9][10][11] The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Caspase-1 Activation Pathway

Caspase-1 is typically activated through a multi-protein complex called the inflammasome.[2][12] In response to various stimuli, such as pathogens or cellular stress, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC.[12][13] ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates

their auto-activation through dimerization and subsequent cleavage into its active p20 and p10 subunits.[2][14] Activated caspase-1 then proceeds to cleave its downstream targets, including pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion, as well as Gasdermin D, which induces pyroptotic cell death.[2]



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Caspase-1 activation via the inflammasome.

Experimental Protocol

This protocol outlines the steps for measuring caspase-1 activity in cell lysates.

Materials and Reagents

Reagent	Storage
Cell Lysis Buffer	4°C after opening
2x Reaction Buffer	4°C after opening
Suc-YVAD-pNA (4 mM)	-20°C, protect from light
Dithiothreitol (DTT, 1 M)	-20°C
Dilution Buffer	4°C

Procedure

1. Sample Preparation (Cell Lysate)

- For Suspension Cells:
 - Collect $2-5 \times 10^6$ cells by centrifugation at $250 \times g$ for 10 minutes.[\[8\]](#)[\[9\]](#)
 - Resuspend the cell pellet in 50 μ L of chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.[\[7\]](#)[\[9\]](#)
 - Centrifuge at $10,000 \times g$ for 1 minute at 4°C to pellet cellular debris.[\[7\]](#)[\[9\]](#)
 - Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep on ice.
- For Adherent Cells:
 - Induce apoptosis or treat cells as desired.
 - Scrape cells and collect them in a tube.
 - Centrifuge at 600 g for 5 minutes at 4°C and discard the supernatant.[\[15\]](#)
 - Proceed with the lysis steps as described for suspension cells.

2. Assay Reaction

- It is recommended to determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay). For each reaction, use 100-200 μ g of total protein.[\[9\]](#)
- Prepare the complete 2x Reaction Buffer by adding 10 μ L of 1 M DTT to 1 mL of 2x Reaction Buffer for a final concentration of 10 mM. Prepare this fresh just before use.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- In a 96-well flat-bottom microplate, add the following to each well:
 - 50 μ L of cell lysate (or 100-200 μ g protein adjusted to 50 μ L with Dilution Buffer).
 - 50 μ L of complete 2x Reaction Buffer.

- 5 µL of 4 mM **Suc-YVAD-pNA** substrate (final concentration 200 µM).[\[11\]](#)
- Include control wells:
 - Blank Control: 50 µL Cell Lysis Buffer, 50 µL complete 2x Reaction Buffer, 5 µL **Suc-YVAD-pNA**.
 - Negative Control: 50 µL lysate from untreated cells, 50 µL complete 2x Reaction Buffer, 5 µL **Suc-YVAD-pNA**.
- Mix the contents of the wells gently.
- Incubate the plate at 37°C for 1-2 hours, protected from light.[\[7\]](#)[\[8\]](#)[\[9\]](#)

3. Measurement

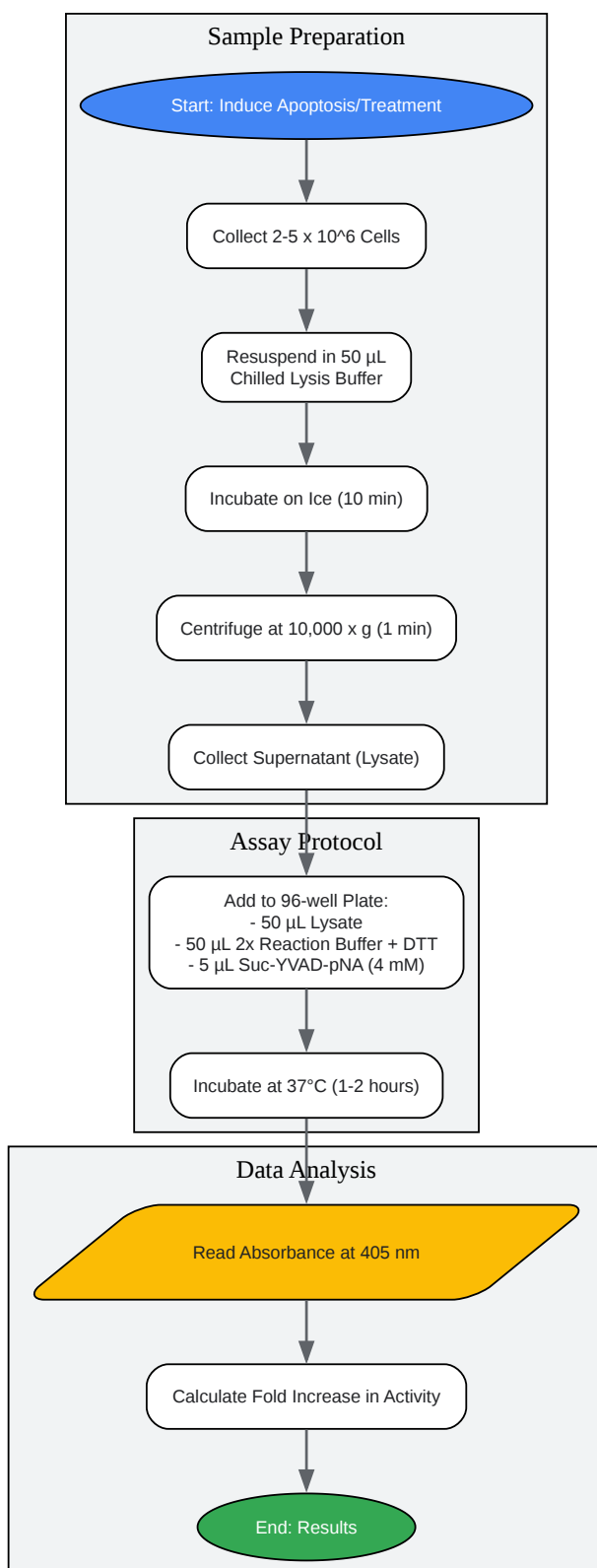
- Read the absorbance at 405 nm using a microplate reader.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Data Analysis

- Subtract the absorbance value of the blank control from all other readings.
- The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the negative control.

Fold Increase = (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)

Experimental Workflow Diagram



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Workflow for the **Suc-YVAD-pNA** caspase-1 assay.

Representative Data

The following table shows example data obtained from a caspase-1 activity assay. Jurkat cells were treated with an apoptosis-inducing agent for 6 hours.

Sample	Treatment	Protein (µg)	Absorbance (405 nm)	Corrected Absorbance (Sample - Blank)	Fold Increase
1	Blank	0	0.105	-	-
2	Untreated Control	150	0.250	0.145	1.0
3	Treated Sample	150	0.855	0.750	5.17

Note: This data is for illustrative purposes only. Actual results may vary depending on the cell type, treatment, and experimental conditions.

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References

- 1. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small Molecule Active Site Directed Tools for Studying Human Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Assay Kits - Elabscience® [elabscience.com]

- 7. resources.novusbio.com [resources.novusbio.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 14. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antbioinc.com [antbioinc.com]
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